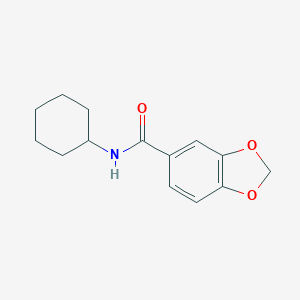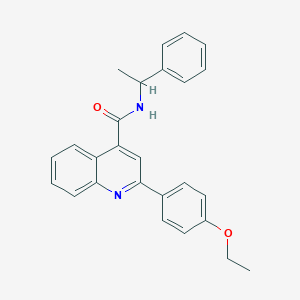![molecular formula C32H28FNO10S3 B332231 tetramethyl 6-(3-fluorobenzoyl)-7-methoxy-5,5-dimethyl-5,6-dihydrospiro(1H-thiopyrano[2,3-c]quinoline-1,2'-[1,3]-dithiole)-2,3,4',5'-tetracarboxylate](/img/structure/B332231.png)
tetramethyl 6-(3-fluorobenzoyl)-7-methoxy-5,5-dimethyl-5,6-dihydrospiro(1H-thiopyrano[2,3-c]quinoline-1,2'-[1,3]-dithiole)-2,3,4',5'-tetracarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetramethyl 6’-(3-fluorobenzoyl)-7’-methoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[[1,3]dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetramethyl 6’-(3-fluorobenzoyl)-7’-methoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[[1,3]dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the quinoline core: This can be achieved through a series of condensation reactions involving aniline derivatives and carbonyl compounds.
Introduction of the spirocyclic structure: This step involves the formation of the spiro linkage through cyclization reactions.
Functional group modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Tetramethyl 6’-(3-fluorobenzoyl)-7’-methoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[[1,3]dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different forms.
Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzoyl and methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce simpler spirocyclic compounds.
Scientific Research Applications
Tetramethyl 6’-(3-fluorobenzoyl)-7’-methoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[[1,3]dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity is of interest for the development of new pharmaceuticals. It may exhibit properties such as antimicrobial or anticancer activity.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: The compound’s unique properties make it useful in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Tetramethyl 6’-(3-fluorobenzoyl)-7’-methoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[[1,3]dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are still under investigation, but they may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Tetramethyl 6’-(3-fluorobenzoyl)-7’-methoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[[1,3]dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can be compared with other similar compounds, such as:
- Tetramethyl 6-(3-fluorobenzoyl)-5,5,9-trimethyl-5,6-dihydrospiro(1H-thiopyrano[2,3-c]quinoline-1,2’-[1,3]-dithiole)-2,3,4’,5’-dicarboxylate .
- Tetramethyl 5’,5’,8’,9’-tetramethyl-6’-(trifluoroacetyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-[1’H]-thiopyrano[2,3-c]quinoline)-2’,3’-tetracarboxylate .
These compounds share similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties. The unique combination of functional groups in Tetramethyl 6’-(3-fluorobenzoyl)-7’-methoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[[1,3]dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate makes it distinct and potentially more versatile in its applications.
Properties
Molecular Formula |
C32H28FNO10S3 |
|---|---|
Molecular Weight |
701.8 g/mol |
IUPAC Name |
tetramethyl 6//'-(3-fluorobenzoyl)-7//'-methoxy-5//',5//'-dimethylspiro[1,3-dithiole-2,1//'-thiopyrano[2,3-c]quinoline]-2//',3//',4,5-tetracarboxylate |
InChI |
InChI=1S/C32H28FNO10S3/c1-31(2)25-19(17-12-9-13-18(40-3)21(17)34(31)26(35)15-10-8-11-16(33)14-15)32(20(27(36)41-4)22(45-25)28(37)42-5)46-23(29(38)43-6)24(47-32)30(39)44-7/h8-14H,1-7H3 |
InChI Key |
YHVMNBDXCBYJRS-UHFFFAOYSA-N |
SMILES |
CC1(C2=C(C3=C(N1C(=O)C4=CC(=CC=C4)F)C(=CC=C3)OC)C5(C(=C(S2)C(=O)OC)C(=O)OC)SC(=C(S5)C(=O)OC)C(=O)OC)C |
Canonical SMILES |
CC1(C2=C(C3=C(N1C(=O)C4=CC(=CC=C4)F)C(=CC=C3)OC)C5(C(=C(S2)C(=O)OC)C(=O)OC)SC(=C(S5)C(=O)OC)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3,4-Dimethylphenyl)-2-[(3,4-dimethylphenyl)imino]-5-(3-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B332150.png)

![2-{[3-(2-Chlorophenyl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B332158.png)
![2-(2-fluorophenyl)-4-{4-methoxy-3-[(2-methyl-2-propenyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B332159.png)
![2-{[5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B332162.png)
![2-(3,4-dimethylphenoxy)-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B332163.png)
![N-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B332164.png)
![Diisopropyl 5-{[2-(4-fluorophenoxy)propanoyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B332165.png)
![2-({5-[(3-chloroanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B332166.png)
![Propyl 2-({[5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B332167.png)
![Methyl 2-({[3-bromo-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B332169.png)

![2-(4-tert-butylphenyl)-4-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B332173.png)
![Isopropyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(3,4,5-triethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B332175.png)
